molecular formula C11H10N2O2 B186056 N-(4-aminophenyl)furan-2-carboxamide CAS No. 21838-58-4

N-(4-aminophenyl)furan-2-carboxamide

Cat. No.: B186056
CAS No.: 21838-58-4
M. Wt: 202.21 g/mol
InChI Key: HWMFFWCDLWDYGX-UHFFFAOYSA-N
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Description

N-(4-aminophenyl)furan-2-carboxamide is an organic compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . It is a solid at room temperature and is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)furan-2-carboxamide typically involves the reaction of 4-aminobenzoic acid with furan-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar coupling reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-aminophenyl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-aminophenyl)furan-2-carboxamide is utilized in various fields of scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminophenyl)furan-2-carboxamide
  • N-(4-aminophenyl)propanamide
  • N-(4-aminophenyl)-4-bromobenzamide

Uniqueness

N-(4-aminophenyl)furan-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its furan ring and amino group enable diverse chemical reactivity and potential biological activities, making it a valuable compound in various research fields.

Properties

IUPAC Name

N-(4-aminophenyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10/h1-7H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMFFWCDLWDYGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352213
Record name N-(4-aminophenyl)-2-furamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21838-58-4
Record name N-(4-aminophenyl)-2-furamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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